4-(tert-Butyl)-4H-1,2,4-triazole
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Overview
Description
4-(tert-Butyl)-4H-1,2,4-triazole is a heterocyclic organic compound characterized by a triazole ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with formamide or its derivatives, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the triazole ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring.
Scientific Research Applications
4-(tert-Butyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)-1H-1,2,4-triazole
- 4-(tert-Butyl)-3H-1,2,4-triazole
- 4-(tert-Butyl)-5H-1,2,4-triazole
Uniqueness
4-(tert-Butyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the tert-butyl group on the triazole ring can affect the compound’s interaction with other molecules, making it distinct from other isomers.
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-tert-butyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)9-4-7-8-5-9/h4-5H,1-3H3 |
InChI Key |
BFNQTPVVSOLNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NN=C1 |
Origin of Product |
United States |
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